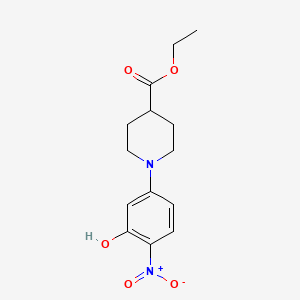
Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate
Descripción general
Descripción
Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H18N2O5 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a nitrophenyl group and an ester group . The average mass of the molecule is 294.303 Da .Aplicaciones Científicas De Investigación
Microbial Reduction in Organic Chemistry
The microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, a compound structurally related to Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate, was studied. This process results in the formation of ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities, indicating the potential use of microbial reduction in producing stereospecific compounds for various applications in organic chemistry (Guo, Patel, Corbett, Goswami, & Patel, 2006).
Advancements in Organic Synthesis
In another study, the microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines and piperidine led to the formation of corresponding carboxamides. This represents advancements in organic synthesis techniques, showing efficient ways to synthesize complex organic compounds (Milosevic et al., 2015).
Enantiomeric Resolution in Pharmaceutical Chemistry
The enantiomeric resolution and simulation studies of stereoisomers of compounds like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione were conducted. This research is significant in pharmaceutical chemistry, as it provides insights into the separation and analysis of different stereoisomers, which is crucial in the development of chiral drugs (Ali et al., 2016).
Development of New Protecting Groups in Organic Synthesis
The introduction of new base-labile carboxyl protecting groups, such as the 2-(4-acetyl-2-nitrophenyl)ethyl group, represents advancements in synthetic organic chemistry. These protecting groups are essential in the multi-step synthesis of complex organic molecules, providing new methods for the protection and deprotection of functional groups (Robles, Pedroso, & Grandas, 1993).
Crystal Structure Analysis in Drug Development
The crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and related compounds were determined. This type of structural analysis is crucial in drug development, providing insights into the molecular conformation and potential interactions of drug candidates (Mambourg et al., 2021).
Potential Anticancer Agents
A study on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as anticancer agents highlights the potential of these compounds in cancer treatment. This research illustrates the ongoing efforts to discover and develop new anticancer drugs (Rehman et al., 2018).
Conformational Analysis in Medicinal Chemistry
The conformational analysis of ethyl 3α-phenyltropane-3β-carboxylate hydrochloride and related compounds provides valuable insights into the preferred solute conformations of potential drug molecules. This type of analysis is important in the design and optimization of new drugs (Casy & Coates, 1974).
Multicomponent Synthesis in Drug Discovery
An efficient multicomponent synthetic protocol for the preparation of highly functionalized piperidines was developed. Such protocols are crucial in drug discovery, allowing for the rapid synthesis of diverse and structurally complex molecules (Liu et al., 2013).
Mecanismo De Acción
Mode of Action
Compounds containing piperidine and nitrophenyl groups can exhibit a wide range of interactions with biological targets, from reversible binding to irreversible covalent modification .
Pharmacokinetics
The presence of the ethyl ester group could potentially enhance its lipophilicity, which might influence its absorption and distribution .
Análisis Bioquímico
Biochemical Properties
Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, thereby affecting the overall oxidative stress levels within cells .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate signaling pathways related to apoptosis, leading to programmed cell death in certain cancer cell lines. Additionally, it can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall inflammatory state of the cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under specific conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as reducing oxidative stress and inflammation. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability within the body .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific organelles, such as mitochondria and lysosomes, through targeting signals and post-translational modifications. These localization patterns can influence the overall efficacy and mechanism of action of the compound .
Propiedades
IUPAC Name |
ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-2-21-14(18)10-5-7-15(8-6-10)11-3-4-12(16(19)20)13(17)9-11/h3-4,9-10,17H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILDCYAGORBTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



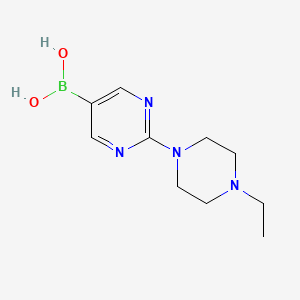
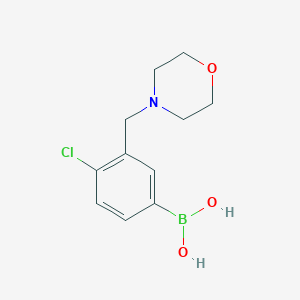

![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1412259.png)

![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)


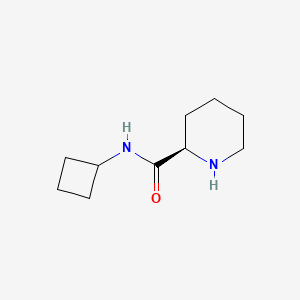
![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)
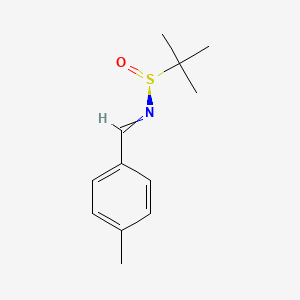
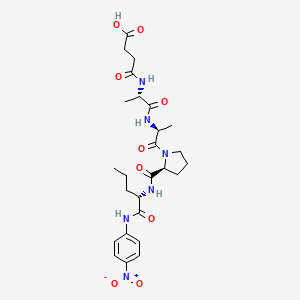
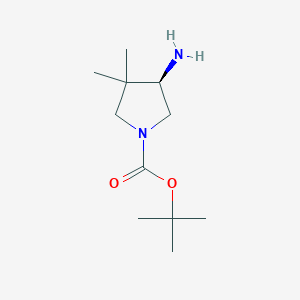
![2-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B1412274.png)